molecular formula C16H12FNO3 B6377129 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261901-59-0

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B6377129
CAS No.: 1261901-59-0
M. Wt: 285.27 g/mol
InChI Key: ASYZGOHNOXRJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (Registry No. 1261901-59-0, InChIKey: ASYZGOHNOXRJLU-UHFFFAOYSA-N) is a fluorinated aromatic compound featuring a cyano (-CN) group, an ethoxycarbonyl (-COOEt) substituent, and a phenolic hydroxyl (-OH) moiety. This compound is structurally characterized by a biphenyl scaffold with electron-withdrawing groups (cyano, ethoxycarbonyl, and fluorine) that influence its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-2-21-16(20)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(19)7-12/h3-8,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYZGOHNOXRJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684978
Record name Ethyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-59-0
Record name Ethyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the application and the biological system being studied

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated biphenyl derivatives with varied substituents. Below is a comparative analysis with key analogs identified in the literature.

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate

  • Structure: Features a chloro (-Cl) and fluoro (-F) substituent on the phenyl ring, coupled with a 3-oxobutanoate ester.
  • Key Differences: Replaces the cyano and phenol groups with chloro and oxo functionalities. The oxo group increases electrophilicity, while the absence of a phenolic -OH reduces acidity (pKa ~10–12 for phenol vs. ~15–17 for esters). Chloro substituents may enhance lipophilicity compared to cyano groups, affecting membrane permeability .

Ethyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate

  • Structure: Contains a cyano group and phenol on adjacent phenyl rings, with an ester at the 4-position.
  • Key Differences: Positional isomerism: The phenol group is at the 5-position in the target compound versus the 4-position in this analog.

Ethyl 4-(3-cyanophenoxy)butanoate

  • Structure: A cyano-substituted phenoxy group linked to a butanoate ester.
  • Key Differences :
    • Lacks fluorine and the biphenyl scaffold, reducing aromatic conjugation and planarity.
    • The ether linkage (-O-) may increase flexibility but reduce thermal stability compared to rigid biphenyl systems .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol C₁₆H₁₂FNO₃ 285.27 -CN, -COOEt, -F, -OH High polarity, moderate acidity (phenol pKa ~10)
Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate C₁₂H₁₁ClF₂O₃ 276.66 -Cl, -F, 3-oxobutanoate Enhanced lipophilicity (Cl), electrophilic carbonyl
Ethyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate C₁₆H₁₂FNO₃ 285.27 -CN, -F, -OH, -COOEt Position-dependent H-bonding, steric hindrance
Ethyl 4-(3-cyanophenoxy)butanoate C₁₃H₁₅NO₃ 233.26 -CN, ether linkage Flexible backbone, lower thermal stability

Research Findings and Implications

Electronic Effects: The cyano and ethoxycarbonyl groups in the target compound create a strong electron-deficient aromatic system, favoring nucleophilic aromatic substitution reactions compared to chloro- or oxo-substituted analogs .

Solubility and Bioavailability: The phenolic -OH group improves aqueous solubility (logP ~2.5 estimated) relative to ester-only analogs (logP ~3.5–4.0), which could enhance bioavailability in drug formulations .

Thermal Stability: The biphenyl core with fluorine substituents likely confers higher thermal stability (decomposition temperature >200°C) compared to non-fluorinated or single-ring analogs .

Biological Activity

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a complex organic compound characterized by the presence of a cyano group, an ethoxycarbonyl group, and a fluorophenyl moiety attached to a phenolic structure. Its unique chemical properties make it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Chemical Formula : C16H15FNO3
  • CAS Number : 1261994-15-3
  • Molecular Weight : 287.30 g/mol

The compound's structure includes:

  • A cyano group (-CN), which is known for its electron-withdrawing properties.
  • An ethoxycarbonyl group (-COOCH2CH3), which can enhance solubility and reactivity.
  • A fluorinated phenyl ring , which can impact the compound's biological activity due to the electronegative fluorine atom.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenolic hydroxyl group can form hydrogen bonds, while the cyano and ethoxycarbonyl groups influence the compound's reactivity and binding affinity. These interactions can modulate several biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing cyano groups have shown effectiveness against various bacterial strains. The specific activity profile of this compound remains to be fully elucidated, but it is hypothesized that its structural components contribute to potential antibacterial and antifungal activities.

Comparative Antimicrobial Efficacy Table

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliReference
This compoundTBDTBDCurrent Study
Ciprofloxacin11
Amphotericin B0.5N/A

Anticancer Activity

The potential anticancer properties of this compound are being explored in various studies. Compounds with similar functionalities have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies on Anticancer Activity

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing IC50 values that suggest promising anticancer activity for compounds containing cyano and phenolic groups.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interfere with key signaling pathways involved in cancer cell survival.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focus of research. Key findings include:

  • The presence of electron-withdrawing groups like cyano enhances biological activity.
  • The fluorine atom's position on the phenyl ring significantly influences both solubility and reactivity.

Future Directions in Research

Further studies are needed to:

  • Establish the precise biological mechanisms underlying the observed activities.
  • Conduct comprehensive in vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Explore modifications to the compound structure to enhance potency and selectivity against specific pathogens or cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.